
2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide, also known as BPCA, is a chemical compound that has been extensively studied for its potential therapeutic properties. BPCA is a piperazine derivative that has been shown to have a variety of biological activities, including antipsychotic, antidepressant, and analgesic effects. The purpose of
作用機序
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to several receptors, including dopamine D2, serotonin 5-HT1A, and adrenergic α2 receptors. By binding to these receptors, this compound can modulate the release of neurotransmitters and affect their activity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to have anti-inflammatory properties. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the immune response.
実験室実験の利点と制限
One of the main advantages of using 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
将来の方向性
There are several potential future directions for the study of 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of this compound's effects on other neurotransmitter systems, such as the glutamate system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide involves the reaction of 4-chloro-2-methylbenzoic acid with benzylamine, followed by the addition of piperazine and acetic anhydride. The resulting product is then purified by recrystallization. The synthesis of this compound has been well-established in the literature, and several variations of the method have been reported.
科学的研究の応用
2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of this compound is in the treatment of schizophrenia. Studies have shown that this compound has antipsychotic effects in animal models, and it has been suggested that it may be a useful alternative to current antipsychotic medications.
In addition to its antipsychotic effects, this compound has also been shown to have antidepressant and analgesic properties. Studies have demonstrated that this compound can increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and pain perception.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-16-13-18(21)7-8-19(16)22-20(25)15-24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZNKNLCHCOGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-7-(4-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5322383.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)
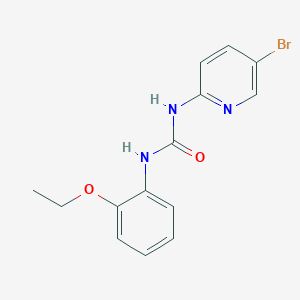
![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-furoate](/img/structure/B5322390.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322395.png)
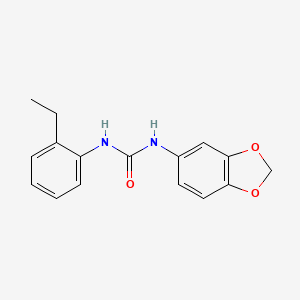
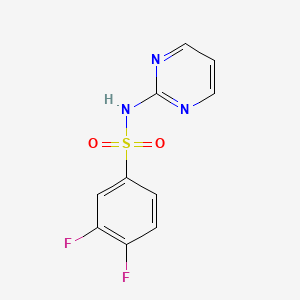
![3-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5322414.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)
![1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5322447.png)
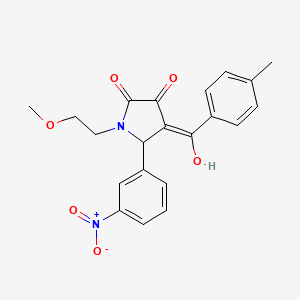
![5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide](/img/structure/B5322462.png)
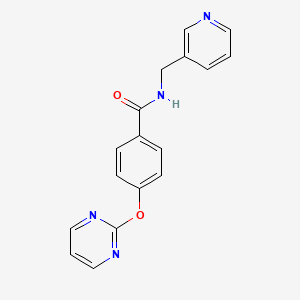
![2-(4-fluorophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322485.png)